2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid is a chemical compound that has gained significant attention due to its potential applications in scientific research. Also known as CB-839, it is an inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Wirkmechanismus
CB-839 selectively targets glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is a critical component of the tricarboxylic acid cycle, which is essential for the production of ATP in cancer cells. Inhibiting glutaminase leads to the depletion of glutamate and other metabolites, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
CB-839 has been shown to reduce the growth of various cancer cell lines, including those of pancreatic, lung, and breast cancer. Additionally, CB-839 has been shown to reduce the levels of glutamate and other metabolites in cancer cells, leading to the inhibition of cancer cell metabolism. CB-839 has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
CB-839 has several advantages for lab experiments. It is a highly selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutaminase in cancer cell metabolism. Additionally, CB-839 has shown promising results in preclinical studies, making it an attractive candidate for further research. However, CB-839 has some limitations as well. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the optimal dosage and treatment regimen for CB-839 are still being investigated.
Zukünftige Richtungen
CB-839 has several potential future directions for research. One direction is to investigate its efficacy in combination with other chemotherapeutic agents. Another direction is to study its effects on other metabolic pathways in cancer cells. Additionally, CB-839 may have potential applications in other diseases, such as neurodegenerative disorders and metabolic disorders. Further research is needed to fully understand the potential of CB-839 in these areas.
Conclusion:
In conclusion, CB-839 is a promising compound with potential applications in cancer research. Its selective inhibition of glutaminase makes it an ideal tool for studying the role of glutaminase in cancer cell metabolism. CB-839 has shown promising results in preclinical studies, and its potential as a cancer therapy is being investigated. Further research is needed to fully understand the potential of CB-839 in cancer therapy and other diseases.
Synthesemethoden
The synthesis of CB-839 involves the reaction of 2-chloro-5-nitrobenzoic acid with (S)-2-(2-hydroxyethoxy)propionitrile, followed by the reduction of the nitro group to an amino group. The resulting compound is then treated with oxalyl chloride and an amine to form the oxazoline ring. Finally, the chloro group is substituted with an amino acid derivative to obtain CB-839.
Wissenschaftliche Forschungsanwendungen
CB-839 has been extensively studied for its potential applications in cancer research. Glutaminase plays a critical role in cancer cell metabolism, and inhibiting this enzyme can lead to the starvation of cancer cells, ultimately leading to their death. CB-839 has shown promising results in preclinical studies as a potential cancer therapy, especially in combination with other drugs.
Eigenschaften
IUPAC Name |
2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-9-4-3-7(6-8(9)12(16)17)14-11(15)10-2-1-5-18-10/h3-4,6,10H,1-2,5H2,(H,14,15)(H,16,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTLCSQJAOFGIJ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.